[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a 4-chlorobenzyl group attached to the 1-position of the triazole ring and a methanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne as starting materials.
Introduction of the 4-chlorobenzyl group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Reduction to methanol: The final step involves the reduction of the intermediate to introduce the methanol group at the 4-position of the triazole ring. This can be achieved using reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide and potassium carbonate are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biology and Medicine
Antimicrobial Activity: The compound exhibits antimicrobial properties and is being studied for its potential use in developing new antibiotics.
Anticancer Activity: Research has shown that this compound has potential anticancer activity, making it a candidate for cancer therapy.
Industry
Agriculture: The compound is used in the development of agrochemicals for pest control.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell death. In anticancer applications, it inhibits the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol: is similar to other 1,2,3-triazole derivatives such as [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]ethanol and [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]propanol.
Uniqueness
Structural Features: The presence of the 4-chlorobenzyl group and the methanol group at specific positions on the triazole ring gives this compound unique chemical and biological properties.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPOCGKSCYFCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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